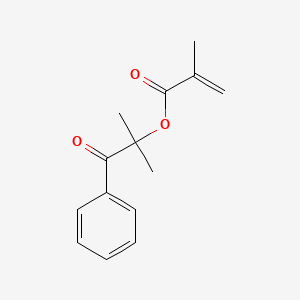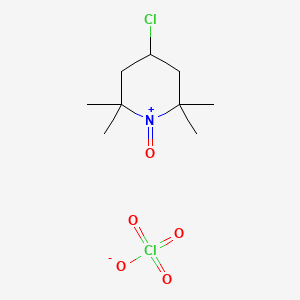![molecular formula C17H15N3O2 B14276913 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- CAS No. 139655-05-3](/img/structure/B14276913.png)
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- is a heterocyclic compound that belongs to the class of beta-carbolines.
Vorbereitungsmethoden
The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation may involve the use of substituted anilines and aldehydes, followed by cyclization and reduction steps . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, the compound can modulate their activity, leading to anti-cancer effects. The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- include other beta-carbolines such as:
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Known for its neuroprotective properties.
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Studied for its potential anti-cancer activities. The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
139655-05-3 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H15N3O2/c21-20(22)15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-8,16,18-19H,9-10H2 |
InChI-Schlüssel |
LRCOEXUORPUHJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
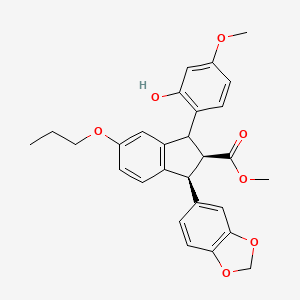
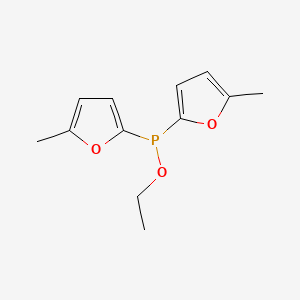
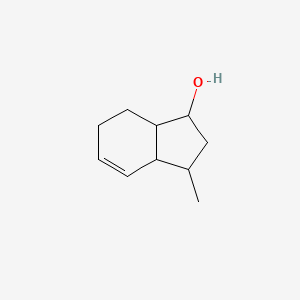
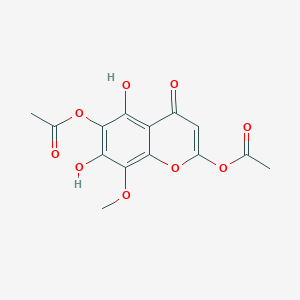
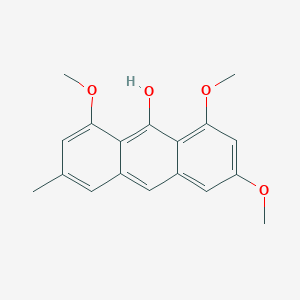
silane](/img/structure/B14276854.png)
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
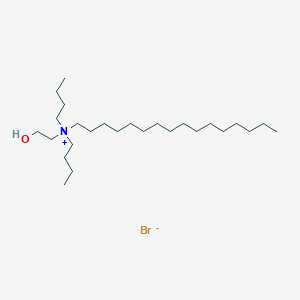
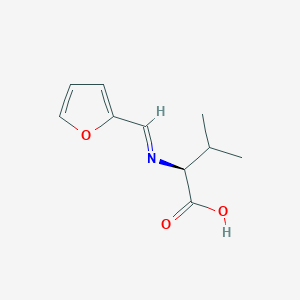
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
